1-(Methoxymethyl)-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The methoxymethyl group attached to the indole ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 1-(Methoxymethyl)-1H-indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of indole derivatives with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This method can be optimized to reduce costs and improve yield.
Chemical Reactions Analysis
1-(Methoxymethyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.
Scientific Research Applications
1-(Methoxymethyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound serves as a precursor for the development of pharmaceutical drugs. Its derivatives are explored for their potential to treat various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group enhances its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Methoxymethyl)-1H-indole-5-carboxylic acid can be compared with other similar compounds, such as:
2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid: This compound shares the methoxymethyl group but has a different core structure, leading to distinct chemical and biological properties.
4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid: Another similar compound with a pyrrole core, which exhibits different reactivity and applications compared to the indole derivative.
The uniqueness of this compound lies in its indole core, which imparts specific chemical and biological properties that are not observed in pyrrole-based compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
739365-17-4 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(methoxymethyl)indole-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-15-7-12-5-4-8-6-9(11(13)14)2-3-10(8)12/h2-6H,7H2,1H3,(H,13,14) |
InChI Key |
VEJRRQOYEJZFEU-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=CC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.